

Medroxyprogesterone Acetate: A Comparative Guide to Steroid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Medroxy Progesterone Acetate

Cat. No.: B13405360

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Medroxyprogesterone acetate (MPA) is a synthetic progestin widely utilized in clinical settings for contraception and hormone replacement therapy. While its primary therapeutic action is mediated through the progesterone receptor (PR), MPA is known to exhibit cross-reactivity with other steroid receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This off-target activity can lead to a range of side effects and underlines the importance of a thorough understanding of its complete pharmacological profile. This guide provides a comparative analysis of MPA's binding affinity and functional activity across these steroid receptors, supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding and Functional Activity

The cross-reactivity of MPA with various steroid receptors has been quantified through in vitro competitive binding assays and functional reporter gene assays. Binding affinity is typically expressed as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC_{50}), while functional activity is often reported as the half-maximal effective concentration (EC_{50}) and the maximum response (E_{max}).

Below is a summary of the quantitative data on the interaction of Medroxyprogesterone Acetate with the Progesterone Receptor and other key steroid hormone receptors.

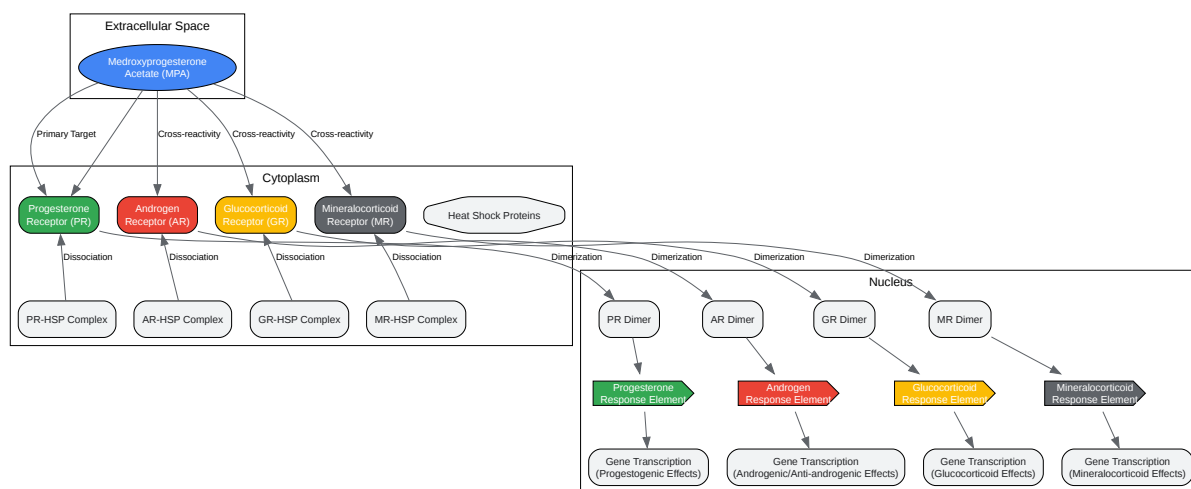
Receptor	Binding Affinity (Ki or RBA)	Functional Activity (EC50)	Nature of Effect
Progesterone Receptor (PR)	High Affinity	Potent Agonist	Primary Target
Androgen Receptor (AR)	3.6 nM (Ki)	~65.6 nM	Agonist/Antagonist
Glucocorticoid Receptor (GR)	42% RBA (vs. Dexamethasone)	~31.9 nM	Agonist
Mineralocorticoid Receptor (MR)	Lower Affinity	Weak Antagonist	Weak Interaction
Estrogen Receptor (ER)	Negligible	Devoid of significant activity	No significant interaction

RBA: Relative Binding Affinity. The RBA of the native ligand for its receptor is considered 100%.

The data indicates that while MPA has the highest affinity for its target progesterone receptor, it also demonstrates significant binding and functional activity at the androgen and glucocorticoid receptors. Its interaction with the mineralocorticoid receptor is comparatively weak and appears to be antagonistic in nature. Most studies indicate that MPA is apparently devoid of significant estrogenic activity.

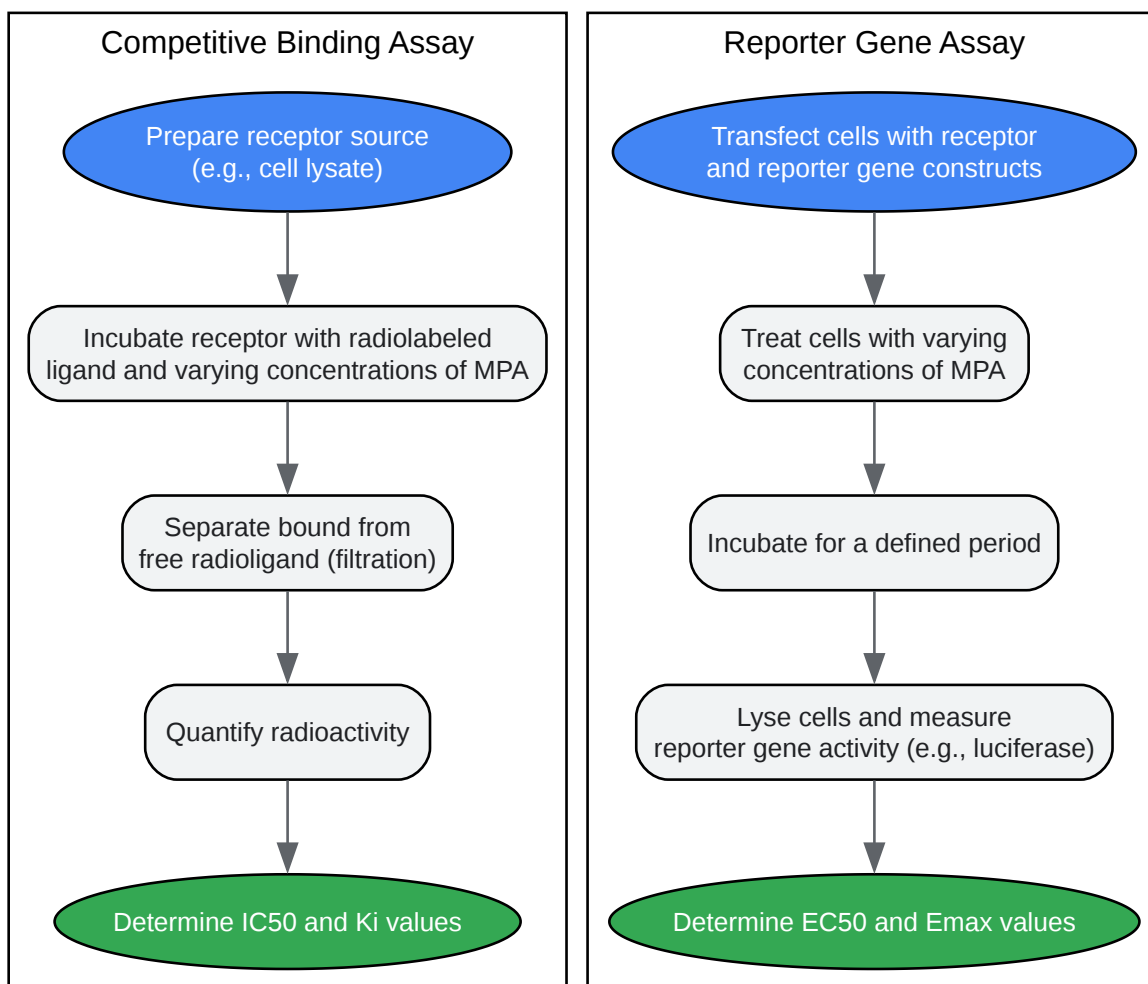
Signaling Pathways and Experimental Workflows

The interaction of MPA with multiple steroid receptors initiates complex signaling cascades. The following diagrams illustrate the general signaling pathway of MPA and a typical workflow for assessing steroid receptor cross-reactivity.



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Caption: MPA signaling and cross-reactivity with steroid receptors.



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- To cite this document: BenchChem. [Medroxyprogesterone Acetate: A Comparative Guide to Steroid Receptor Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13405360#cross-reactivity-of-medroxy-progesterone-acetate-with-other-steroid-receptors\]](https://www.benchchem.com/product/b13405360#cross-reactivity-of-medroxy-progesterone-acetate-with-other-steroid-receptors)

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